4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile
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Overview
Description
It primarily acts as a calcium sensitizer, enhancing the sensitivity of myofibrils to calcium ions without significantly altering calcium transients . This compound has shown promise in the treatment of congestive heart failure due to its positive inotropic effects and lack of chronotropic activity .
Preparation Methods
The synthesis of 4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile involves several steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The hydroxy and cyanophenyl groups are introduced through substitution reactions.
Final Assembly: The tetrahydropyrido group is added to complete the synthesis of this compound.
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the synthetic route to ensure high yield and purity.
Chemical Reactions Analysis
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions are used in the synthesis of this compound to introduce various functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile has a wide range of scientific research applications, including:
Cardiology: this compound is primarily used in cardiology research due to its positive inotropic effects.
Biochemistry: This compound is used in biochemistry research to study calcium signaling pathways and their role in cardiac function.
Drug Development: This compound serves as a lead compound in the development of new cardiotonic agents with improved efficacy and safety profiles.
Mechanism of Action
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile exerts its effects primarily by increasing the sensitivity of myofibrils to calcium ions. This is achieved through the following mechanisms:
Calcium Sensitization: This compound enhances the binding of calcium ions to myofibrils, leading to increased contractile force without significantly altering calcium transients.
Phosphodiesterase Inhibition: This compound has a weak inhibitory effect on phosphodiesterase III, which may contribute to its positive inotropic effects.
Antiarrhythmic Action: This compound exhibits class III antiarrhythmic properties by prolonging the action potential duration and effective refractory period.
Comparison with Similar Compounds
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile is unique among cardiotonic agents due to its specific mechanism of action and lack of chronotropic activity. Similar compounds include:
Milrinone: A phosphodiesterase III inhibitor with positive inotropic and chronotropic effects.
Vesnarinone: Another phosphodiesterase III inhibitor with positive inotropic effects but different pharmacological properties.
Levosimendan: A calcium sensitizer with additional vasodilatory effects.
This compound stands out due to its selective calcium sensitization and minimal impact on heart rate, making it a promising candidate for the treatment of heart failure .
Biological Activity
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by a pyridazine ring and a benzonitrile moiety. Its molecular formula is C19H22N4O, with a molecular weight of 322.41 g/mol. The presence of hydroxyl and nitrile groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyridazine and pyridine rings have shown significant antibacterial and antifungal properties. For instance, derivatives of pyridazinone have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Some studies suggest that compounds with pyridazine structures can induce apoptosis in cancer cells. Their mechanism often involves the modulation of cell signaling pathways related to survival and proliferation .
- Anticholinesterase Activity : The compound's potential as an acetylcholinesterase inhibitor may contribute to its neuroprotective effects, making it a candidate for treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase.
- Receptor Modulation : It may interact with various receptors in the body, influencing neurotransmitter release and signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to affect cell cycle progression, leading to reduced proliferation in cancer cells.
Antimicrobial Efficacy
A study conducted by Özçelik et al. (2010) demonstrated that pyridazinone derivatives exhibited potent antibacterial activity against E. coli ATCC 35218. The study synthesized several derivatives and tested their efficacy against different bacterial strains, confirming the antimicrobial potential of compounds with similar structures .
Antitumor Activity
In a recent investigation into the antitumor effects of pyridazine derivatives, researchers found that certain compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests potential applications in cancer therapy .
Table 1: Summary of Biological Activities
Biological Activity | Related Studies | Mechanism of Action |
---|---|---|
Antimicrobial | Özçelik et al., 2010 | Enzyme inhibition |
Antitumor | Recent studies on pyridazine derivatives | Induction of apoptosis |
Anticholinesterase | Xing et al., 2013 | Inhibition of acetylcholinesterase |
Properties
IUPAC Name |
4-[1-hydroxy-2-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c19-11-13-1-3-15(4-2-13)17(23)12-22-9-7-14(8-10-22)16-5-6-18(24)21-20-16/h1-4,7,17,23H,5-6,8-10,12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEKLIDKLJZYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CCN(CC2)CC(C3=CC=C(C=C3)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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